molecular formula C18H19NO4S B2616613 (E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide CAS No. 1331448-50-0

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide

Cat. No.: B2616613
CAS No.: 1331448-50-0
M. Wt: 345.41
InChI Key: MBSDRXYCYJKFGM-UHFFFAOYSA-N
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Description

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide is a complex organic compound that features a benzodioxole ring, an ethyl group, and a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole. This intermediate is then subjected to further reactions to introduce the ethyl and phenylethenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and sulfonamide group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic moieties.

Uniqueness

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide is unique due to its combination of a benzodioxole ring, an ethyl group, and a phenylethenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-2-19(13-16-8-9-17-18(12-16)23-14-22-17)24(20,21)11-10-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSDRXYCYJKFGM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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